

# Tyrphostin AG 879: A Technical Guide to its Chemical Profile and Biological Activity

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## Compound of Interest

Compound Name: Tyrphostin AG 879

Cat. No.: B605227

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## Introduction

**Tyrphostin AG 879** is a potent and selective inhibitor of several protein tyrosine kinases, playing a crucial role in cell signaling and proliferation. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its inhibitory effects on key signaling pathways implicated in cancer and other diseases. The information presented herein is intended to support researchers and drug development professionals in their exploration of **Tyrphostin AG 879** as a potential therapeutic agent.

## Chemical Structure and Physicochemical Properties

**Tyrphostin AG 879**, with the chemical name 3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-cyano-2E-propenethioamide, is a synthetic organic compound belonging to the tyrphostin family of protein kinase inhibitors.<sup>[1]</sup> Its structure is characterized by a substituted phenolic ring linked to a cyano-thioacrylamide moiety.

Table 1: Physicochemical Properties of **Tyrphostin AG 879**

Property	Value	Reference
CAS Number	148741-30-4	[1][2]
Molecular Formula	C <sub>18</sub> H <sub>24</sub> N <sub>2</sub> OS	[2]
Molecular Weight	316.46 g/mol	[3]
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM).[2] Insoluble in water.	[2]
Storage	Store at -20°C.[2]	[2]

## Biological Activity and Mechanism of Action

**Tyrphostin AG 879** exhibits inhibitory activity against several tyrosine kinases, with particular potency towards TrkA and ErbB2 (HER2).[4][5] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways that are often hyperactivated in cancerous cells.

## Inhibitory Profile

The inhibitory activity of **Tyrphostin AG 879** has been quantified against a range of kinases, as summarized in the table below.

Table 2: Inhibitory Activity (IC<sub>50</sub>) of **Tyrphostin AG 879**

Target Kinase	IC <sub>50</sub>	Notes	Reference
TrkA	10 $\mu$ M	Selective for TrkA over TrkB and TrkC.[2][4]	[2][4]
ErbB2 (HER2)	1 $\mu$ M	At least 500-fold more selective for ErbB2 than for EGFR.[4]	[3][4][5]
VEGFR-2 (FLK-1)	~1 $\mu$ M	[1]	
PDGFR	~100 $\mu$ M	100-fold less sensitive than ErbB2.	[3]
EGFR	>500 $\mu$ M	[4]	
ETK	~5 nM	Blocks the interaction between ETK and PAK1.[1]	[1]
STAT3	15 $\mu$ M	Suppresses IL-6-induced tyrosine phosphorylation.[1]	[1]

## Effects on Cellular Processes

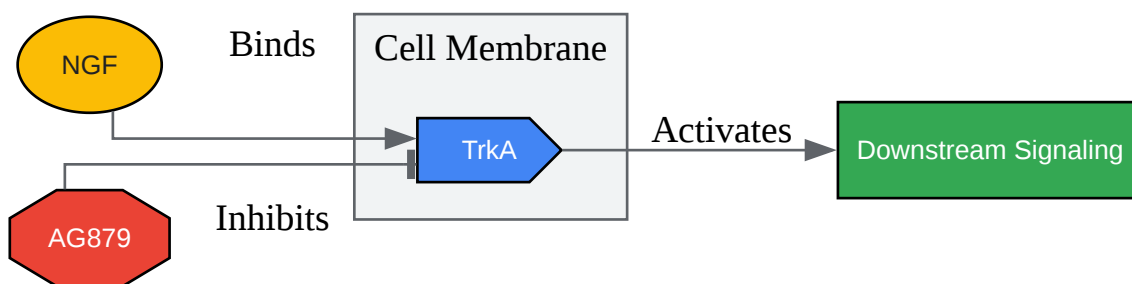
- Cell Proliferation: **Tyrphostin AG 879** has been shown to decrease cell proliferation in a dose-dependent manner in various cancer cell lines, including those from human leiomyosarcoma, rhabdomyosarcoma, prostatic adenocarcinoma, acute promyelocytic leukemia, and histiocytic lymphoma.[4]
- Apoptosis: The compound induces a dose-dependent increase in apoptosis in several cancer cell lines.[4]
- In Vivo Efficacy: In animal models, **Tyrphostin AG 879** has demonstrated the ability to reduce tumor size and inhibit cancer growth.[4]

## Key Signaling Pathways Affected by Tyrphostin AG 879

**Tyrphostin AG 879** primarily exerts its effects by inhibiting the TrkA and ErbB2 signaling pathways. It has also been observed to have non-specific inhibitory effects on the IL-6/STAT3 pathway.

## TrkA Signaling Pathway

Nerve Growth Factor (NGF) binding to the TrkA receptor induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote neuronal survival and differentiation. In cancer, this pathway can be aberrantly activated. **Tyrphostin AG 879** inhibits the initial phosphorylation of TrkA, thereby blocking these downstream signals.

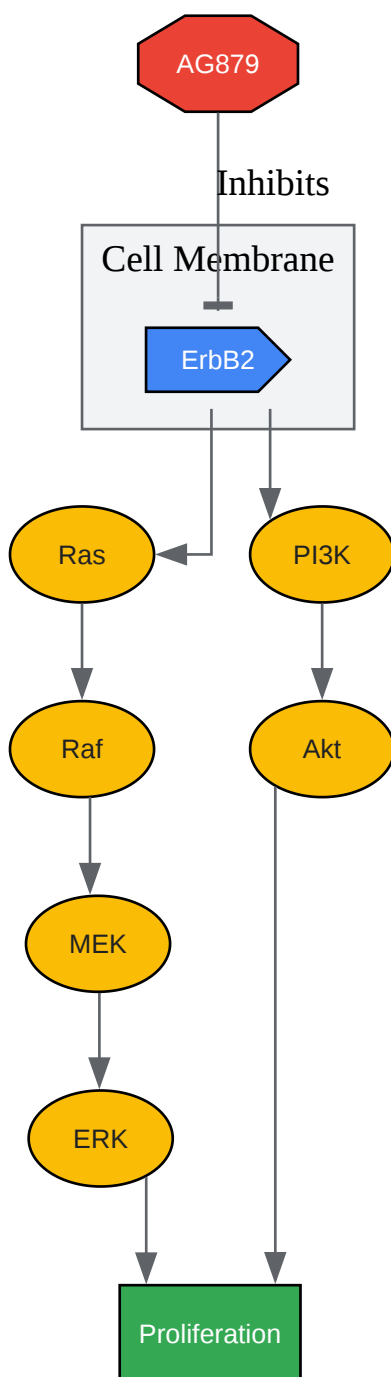


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**Tyrphostin AG 879** inhibits NGF-induced TrkA signaling.

## ErbB2 (HER2) Signaling Pathway

ErbB2 is a receptor tyrosine kinase that can form homodimers or heterodimers with other ErbB family members, leading to the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. **Tyrphostin AG 879**'s inhibition of ErbB2 phosphorylation blocks these oncogenic signals.



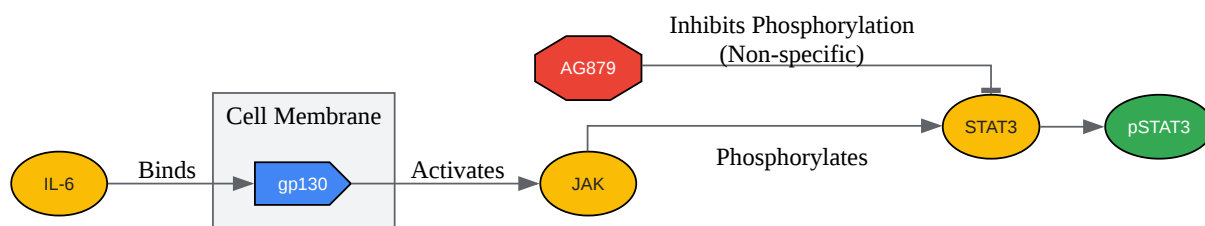
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**Tyrphostin AG 879** blocks ErbB2-mediated signaling pathways.

## IL-6/STAT3 Signaling Pathway

Interleukin-6 (IL-6) signaling through the gp130 receptor and subsequent activation of STAT3 is crucial for many cellular processes. While **Tyrphostin AG 879** is primarily a TrkA and ErbB2

inhibitor, it has been shown to non-specifically suppress the IL-6-induced phosphorylation of STAT3.



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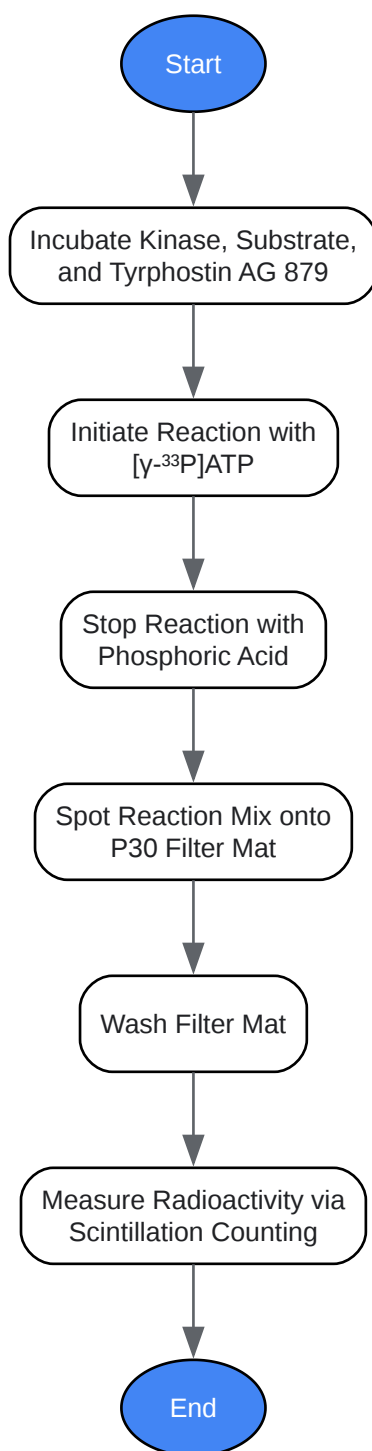
Non-specific inhibition of STAT3 phosphorylation by **Tyrphostin AG 879**.

## Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of **Tyrphostin AG 879**'s biological activities.

### In Vitro Kinase Inhibition Assay (Radiolabeled)

This protocol describes a general method for assessing the inhibitory activity of **Tyrphostin AG 879** against a specific kinase.



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Workflow for a radiolabeled kinase inhibition assay.

Methodology:

- **Reaction Setup:** In a suitable reaction buffer, combine the recombinant kinase, a specific peptide substrate, and varying concentrations of **Tyrphostin AG 879**.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of  $Mg^{2+}$  and  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ .
- **Incubation:** Incubate the reaction mixture at room temperature for a defined period (e.g., 40 minutes).
- **Reaction Termination:** Stop the reaction by adding a 3% phosphoric acid solution.
- **Substrate Capture:** Spot a portion of the reaction mixture onto a P30 filter mat, which traps the phosphorylated peptide substrate.
- **Washing:** Wash the filter mat three times with phosphoric acid to remove unincorporated  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ .
- **Detection:** Measure the amount of incorporated radiolabel using a scintillation counter.
- **Analysis:** Determine the level of kinase activity inhibition by comparing the radioactivity of samples with **Tyrphostin AG 879** to control samples without the inhibitor.

## Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of **Tyrphostin AG 879** on the proliferation of cancer cells.

### Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **Tyrphostin AG 879** (e.g., 0.5-50  $\mu\text{M}$ ) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells for a specified duration (e.g., 48 hours).
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at  $37^{\circ}\text{C}$ .



- **Formazan Solubilization:** Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

## Apoptosis Assay (Annexin V Staining)

This protocol details a method to quantify apoptosis induced by **Tyrphostin AG 879** using Annexin V staining followed by flow cytometry.

Methodology:

- **Cell Treatment:** Treat cells with **Tyrphostin AG 879** at various concentrations for a defined period.
- **Cell Harvesting:** Harvest both adherent and floating cells and wash them with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry.
- **Data Analysis:** Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

## Western Blotting for Signaling Protein Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of key signaling proteins (e.g., ERK, Akt) in response to **Tyrphostin AG 879** treatment.

Methodology:

- Cell Lysis: Treat cells with **Tyrphostin AG 879**, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-total-ERK).
- Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

## Conclusion

**Tyrphostin AG 879** is a valuable research tool for investigating the roles of TrkA and ErbB2 signaling in various cellular processes and disease models. Its well-characterized inhibitory profile and demonstrated anti-proliferative and pro-apoptotic effects in cancer cells underscore its potential as a lead compound for the development of novel targeted therapies. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic applications of **Tyrphostin AG 879**.

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